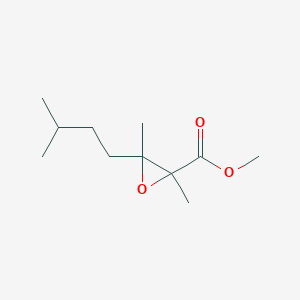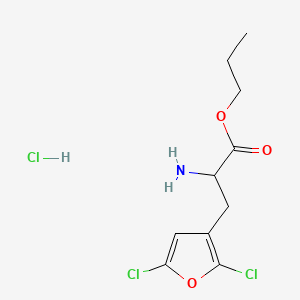
Propyl2-amino-3-(2,5-dichlorofuran-3-yl)propanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl2-amino-3-(2,5-dichlorofuran-3-yl)propanoatehydrochloride is a chemical compound with the molecular formula C10H14Cl3NO3. It is characterized by the presence of a furan ring substituted with two chlorine atoms and an amino group, making it a unique and potentially valuable compound in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl2-amino-3-(2,5-dichlorofuran-3-yl)propanoatehydrochloride typically involves multiple steps, starting with the preparation of the furan ring and subsequent chlorination. The amino group is introduced through a series of reactions involving amination and esterification. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of metal catalysts for hydrogenation and controlled reaction environments to minimize side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions
Propyl2-amino-3-(2,5-dichlorofuran-3-yl)propanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms on the furan ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, metal catalysts for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce various substituted furan derivatives .
Scientific Research Applications
Propyl2-amino-3-(2,5-dichlorofuran-3-yl)propanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Propyl2-amino-3-(2,5-dichlorofuran-3-yl)propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2,5-dichlorofuran-3-yl)propanoic acid
- Propyl2-amino-3-(2,5-dichlorothiophene-3-yl)propanoatehydrochloride
- 2-Amino-3-(2,5-dichloropyridin-3-yl)propanoatehydrochloride
Uniqueness
Propyl2-amino-3-(2,5-dichlorofuran-3-yl)propanoatehydrochloride stands out due to its unique combination of a furan ring with chlorine substitutions and an amino group. This structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable subject of study in various scientific fields .
Properties
Molecular Formula |
C10H14Cl3NO3 |
|---|---|
Molecular Weight |
302.6 g/mol |
IUPAC Name |
propyl 2-amino-3-(2,5-dichlorofuran-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H13Cl2NO3.ClH/c1-2-3-15-10(14)7(13)4-6-5-8(11)16-9(6)12;/h5,7H,2-4,13H2,1H3;1H |
InChI Key |
CPQXQSJPNMRELU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(CC1=C(OC(=C1)Cl)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


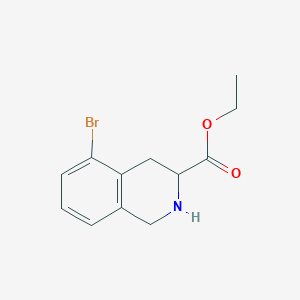

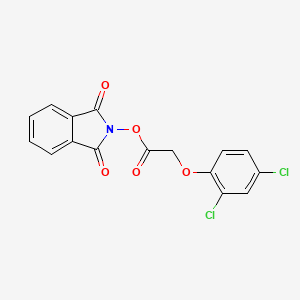
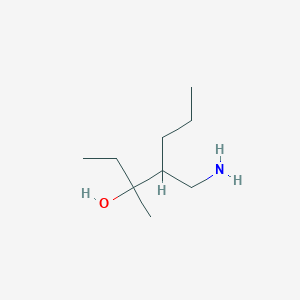
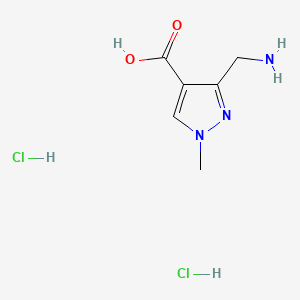


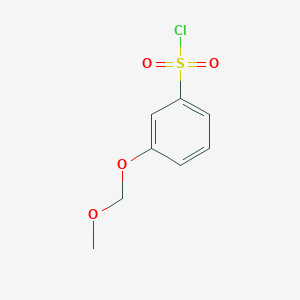

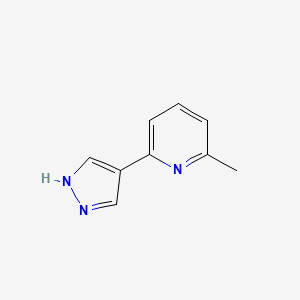
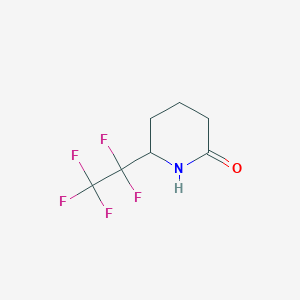
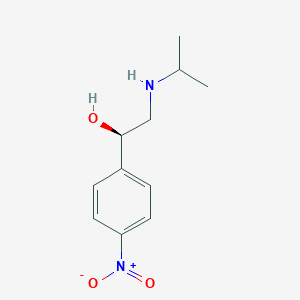
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine](/img/structure/B13575683.png)
